molecular formula C10H11NO2 B104388 (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone CAS No. 16251-45-9

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Cat. No. B104388
CAS RN: 16251-45-9
M. Wt: 177.2 g/mol
InChI Key: PPIBJOQGAJBQDF-CBAPKCEASA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Diastereoselective Reactions

The compound (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone has been employed in diastereoselective reactions. One notable application is in the diastereoselective amidoalkylation reactions, where it acts as an effective reagent. For instance, it has been used in electrochemically methoxylated chiral 2-oxazolidinones with organocopper reagents, achieving high trans diastereoselectivities in SN1 fashion via intermediate N-acylimine (Zietlow & Steckhan, 1994).

Synthesis of Nonproteinogenic Amino Acids

This compound is instrumental in the stereoselective synthesis of nonproteinogenic amino acids. For instance, it has been used in the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid, a naturally occurring amino acid, through a process known as "oxazolidinone rearrangement" (Wee & Mcleod, 2003).

Cyanomethylation of Chiral Enolates

Another significant application is in the cyanomethylation of sodium or lithium enolates derived from this compound, which usually shows good stereoselectivity. This process is crucial for the synthesis of 2-substituted derivatives of 4-aminobutanoic acid (GABA) analogues (Azam, D'souza, & Wyatt, 1996).

Synthesis of Pharmacologically Active Compounds

This oxazolidinone is also used in the synthesis of pharmacologically active compounds. For instance, it has been involved in the preparation of novel antibacterial agents like U-100592 and U-100766, which are part of a new class of oxazolidinone analogs (Zurenko et al., 1996).

Synthesis of Dolastatin 10

It has been used in the stereospecific synthesis of a key synthon of Dolastatin 10, an anticancer agent. This involves a complex process of aldol condensation and selective availability of cis- or trans-4-alkyl-5-methyl-2-oxazolidinones (Jin-song, 2011).

Agricultural Applications

In the agricultural sector, this compound has been foundational in the development of new fungicides like Famoxadone, exhibiting excellent control of various plant pathogens (Sternberg et al., 2001).

Asymmetric Synthesis of Hydroxy Fatty Acid Esters

Its applications extend to the asymmetric synthesis of hydroxy fatty acid esters, where it serves as a chiral auxiliary in the selective synthesis of these compounds (Hwang & Erhan, 2001).

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or reactivity.


properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBJOQGAJBQDF-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936705, DTXSID40864668
Record name 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

CAS RN

16251-45-9, 28044-22-6, 77943-39-6
Record name 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5-phenyl-2-oxazolidinone, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZO2G7843G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4S,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KSX5DI61K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Dobó, M Foroughbakhshfasaei, P Horváth… - … of Chromatography A, 2022 - Elsevier
The enantioseparation of four oxazolidinone and one biosimilar thiazolidine derivatives was performed on seven different polysaccharide-type chiral stationary phases (Lux Amylose-1, …
Number of citations: 10 www.sciencedirect.com
H Abdulkadir - 2006 - eprints.kingston.ac.uk
A high proportion of prostate cancer has been shown to be hormone-dependent, in particular, dependent on testosterone (T) and dihydrotestosterone (OHT). The biosynthesis of the …
Number of citations: 3 eprints.kingston.ac.uk
SH Yang, SA Zaidi, WJ Cheong, ZA ALOthman… - Bulletin of the Korean …, 2012 - Citeseer
In this study, we have expanded the applicability of the pre-established generalized preparation protocol to MIPs with a neutral template. The (4S, 5R)-4-methyl-5-phenyl-2-…
Number of citations: 10 citeseerx.ist.psu.edu
SH Yang, SA Zaidi, WJ Cheong, ZA Alothman… - Cellular …, 2012 - go.gale.com
In this study, we have expanded the applicability of the pre-established generalized preparation protocol to MIPs with a neutral template. The (4S, 5R)-4-methyl-5-phenyl-2-…
Number of citations: 0 go.gale.com
NH Lin, LE Overman, MH Rabinowitz… - Journal of the …, 1996 - ACS Publications
A practical route for the total synthesis of pumiliotoxin A alkaloids is described. The central step is formation of the piperidine ring and establishment of the (Z)-alkylidene side chain by …
Number of citations: 83 pubs.acs.org
M Prashad, D Har, L Chen, HY Kim… - The Journal of …, 2002 - ACS Publications
An efficient and large-scale enantioselective synthesis of PNP405 (1), a purine nucleoside phosphorylase inhibitor, is described. This synthesis of 1 involved eight steps starting from o-…
Number of citations: 53 pubs.acs.org
TP Burkholder, EW Huber, GA Flynn - Bioorganic & Medicinal Chemistry …, 1993 - Elsevier
6-Amino-5-oxo-7-pheynl-1,4-oxazepines were synthesized from β-phenylserine by a versatile route to provide gauche (−) phenylalanyl-X dipeptide mimetics ( 1a-h ). NMR was utilized …
Number of citations: 26 www.sciencedirect.com
N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
Number of citations: 6 onlinelibrary.wiley.com
L Ma, LC Hsieh-Wilson… - Proceedings of the …, 1998 - National Acad Sciences
An antibody generated to an α-keto amide containing hapten 1 catalyzes the cis-trans isomerization of peptidyl-prolyl amide bonds in peptides and in the protein RNase T1. The …
Number of citations: 31 www.pnas.org
U Klar, B Buchmann, W Schwede… - Angewandte …, 2006 - Wiley Online Library
We applied a highly convergent strategy based on our lead-optimization program that offered good flexibility for introducing structural modifications at nearly every position of the 16-…
Number of citations: 152 onlinelibrary.wiley.com

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